Cas no 42497-80-3 (Methyl 4-(2-Phenylethynyl)benzoate)

Methyl 4-(2-Phenylethynyl)benzoate is a versatile aromatic ester compound featuring a phenylethynyl functional group attached to a benzoate framework. Its structure combines the reactivity of an alkyne with the stability of an ester, making it valuable in organic synthesis, particularly in cross-coupling reactions and as a building block for advanced materials. The compound exhibits strong π-conjugation, which can enhance electronic properties in polymer and small-molecule applications. Its ester group allows for further functionalization, while the rigid aromatic core contributes to thermal stability. This makes it suitable for use in pharmaceuticals, liquid crystals, and optoelectronic materials. High purity grades ensure consistent performance in research and industrial applications.
Methyl 4-(2-Phenylethynyl)benzoate structure
42497-80-3 structure
Product Name:Methyl 4-(2-Phenylethynyl)benzoate
CAS No:42497-80-3
MF:C16H12O2
MW:236.265284538269
MDL:MFCD06203959
CID:324265
PubChem ID:11172410
Update Time:2025-06-13

Methyl 4-(2-Phenylethynyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-(phenylethynyl)benzoate
    • Benzoic acid, 4-(phenylethynyl)-, methyl ester
    • methyl 4-(2-phenylethynyl)benzoate
    • Rarechem al bf 0963
    • 42497-80-3
    • EN300-266211
    • IOMGFEKBYSHGLF-UHFFFAOYSA-
    • IOMGFEKBYSHGLF-UHFFFAOYSA-N
    • methyl4-(phenylethynyl)benzoate
    • methyl 4-phenylethynylbenzoate
    • SCHEMBL1105504
    • methyl-4-(phenylethynyl)benzoate
    • InChI=1/C16H12O2/c1-18-16(17)15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-6,9-12H,1H3
    • DTXSID10457647
    • F77964
    • HS-4818
    • Methyl 4-(2-Phenylethynyl)benzoate
    • MDL: MFCD06203959
    • Inchi: 1S/C16H12O2/c1-18-16(17)15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-6,9-12H,1H3
    • InChI Key: IOMGFEKBYSHGLF-UHFFFAOYSA-N
    • SMILES: O(C)C(C1C=CC(C#CC2C=CC=CC=2)=CC=1)=O

Computed Properties

  • Exact Mass: 236.083729621g/mol
  • Monoisotopic Mass: 236.083729621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 333
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 26.3Ų

Methyl 4-(2-Phenylethynyl)benzoate Pricemore >>

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Methyl 4-(2-Phenylethynyl)benzoate Suppliers

Amadis Chemical Company Limited
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(CAS:42497-80-3)Methyl 4-(2-Phenylethynyl)benzoate
Order Number:A19577
Stock Status:in Stock
Quantity:5g/1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:01
Price ($):1296.0/370.0
Email:sales@amadischem.com

Additional information on Methyl 4-(2-Phenylethynyl)benzoate

Recent Advances in the Study of Methyl 4-(2-Phenylethynyl)benzoate (CAS: 42497-80-3) in Chemical Biology and Pharmaceutical Research

Methyl 4-(2-Phenylethynyl)benzoate (CAS: 42497-80-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, characterized by its phenylethynyl benzoate moiety, has been explored for its role in modulating biological pathways, particularly in the context of inflammation and cancer. Recent studies have highlighted its utility as a versatile scaffold for the development of novel small-molecule inhibitors and probes.

A 2023 study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory properties of Methyl 4-(2-Phenylethynyl)benzoate. The research demonstrated that this compound effectively inhibits the NF-κB signaling pathway, a critical regulator of inflammatory responses. Through a series of in vitro and in vivo experiments, the authors reported a significant reduction in pro-inflammatory cytokine production, suggesting its potential as a lead compound for treating chronic inflammatory diseases.

In the realm of oncology, Methyl 4-(2-Phenylethynyl)benzoate has shown promise as an inhibitor of protein-protein interactions (PPIs) involved in tumor progression. A recent preprint on bioRxiv detailed its ability to disrupt the interaction between Bcl-2 and Bax, two key proteins in the apoptosis pathway. The study utilized molecular docking and surface plasmon resonance (SPR) to validate the binding affinity of the compound, paving the way for further optimization of its pharmacokinetic properties.

Another notable application of Methyl 4-(2-Phenylethynyl)benzoate lies in its use as a fluorescent probe. Researchers from the University of Tokyo developed a derivative of this compound for real-time imaging of lipid droplets in live cells. The modified probe exhibited high selectivity and photostability, making it a valuable tool for studying lipid metabolism disorders. This work was published in Chemical Communications in early 2024.

Despite these advancements, challenges remain in the clinical translation of Methyl 4-(2-Phenylethynyl)benzoate. Issues such as poor aqueous solubility and off-target effects need to be addressed through structural modifications and formulation strategies. Ongoing research is focused on improving the bioavailability and specificity of this compound, with several patent applications filed in the past year for novel derivatives and delivery systems.

In conclusion, Methyl 4-(2-Phenylethynyl)benzoate (CAS: 42497-80-3) represents a promising candidate for multiple therapeutic and diagnostic applications. Its versatility as a chemical scaffold, combined with recent breakthroughs in understanding its mechanisms of action, positions it as a compound of significant interest for future drug discovery efforts. Further studies are warranted to explore its full potential and overcome existing limitations.

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Amadis Chemical Company Limited
(CAS:42497-80-3)Methyl 4-(2-Phenylethynyl)benzoate
A19577
Purity:99%/99%
Quantity:5g/1g
Price ($):1296.0/370.0
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